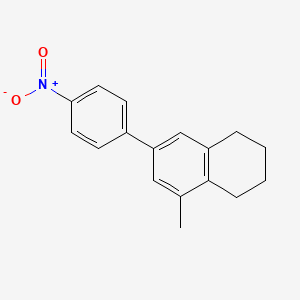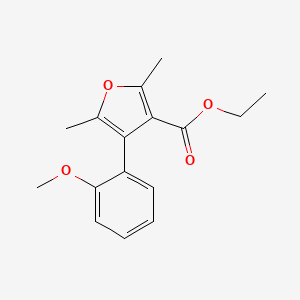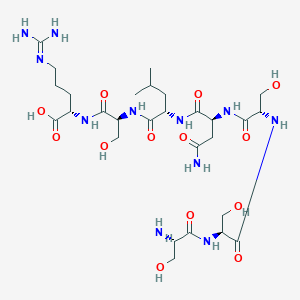
Glycyl-L-methionyl-L-phenylalanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-methionyl-L-phenylalanyl-L-alanine is a tetrapeptide composed of the amino acids glycine, methionine, phenylalanine, and alanine. Peptides like this one play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-methionyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid addition.
Cleavage from the resin: and final deprotection to obtain the free peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle large-scale synthesis with high efficiency and reproducibility. The process involves similar steps as described above but on a larger scale and with more rigorous purification methods like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Glycyl-L-methionyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues are susceptible to oxidation, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Restoration of methionine from methionine sulfoxide.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
Glycyl-L-methionyl-L-phenylalanyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用機序
The mechanism of action of Glycyl-L-methionyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, cellular communication, and metabolic regulation.
類似化合物との比較
Similar Compounds
Glycyl-L-methionine: A dipeptide with similar oxidation properties.
L-phenylalanyl-L-alanine: Another dipeptide with different structural and functional properties.
Met-Arg-Phe-Ala: A tetrapeptide with a different sequence but similar applications in research.
Uniqueness
Glycyl-L-methionyl-L-phenylalanyl-L-alanine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions and applications that differ from other peptides.
特性
CAS番号 |
918661-98-0 |
|---|---|
分子式 |
C19H28N4O5S |
分子量 |
424.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H28N4O5S/c1-12(19(27)28)21-18(26)15(10-13-6-4-3-5-7-13)23-17(25)14(8-9-29-2)22-16(24)11-20/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,26)(H,22,24)(H,23,25)(H,27,28)/t12-,14-,15-/m0/s1 |
InChIキー |
WBKHXOLJFZHMQP-QEJZJMRPSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC(=O)CN |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)

![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)
![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)





![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)

